Benzene, 1,2,4,5-tetrakis[bis(ethylthio)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,2,4,5-tetrakis[bis(ethylthio)methyl]-: is an organic compound with the molecular formula C14H22S4 . This compound features a benzene ring substituted with four bis(ethylthio)methyl groups. The presence of sulfur atoms in the structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2,4,5-tetrakis[bis(ethylthio)methyl]- typically involves the reaction of 1,2,4,5-tetrakis(bromomethyl)benzene with sodium ethylthiolate. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction. The reaction conditions usually include moderate temperatures and the exclusion of moisture to prevent side reactions.
Industrial Production Methods: While specific industrial production methods for Benzene, 1,2,4,5-tetrakis[bis(ethylthio)methyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring proper handling of reagents to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,2,4,5-tetrakis[bis(ethylthio)methyl]- can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The ethylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced sulfur species.
Substitution: Compounds with different functional groups replacing the ethylthio groups.
Scientific Research Applications
Chemistry: Benzene, 1,2,4,5-tetrakis[bis(ethylthio)methyl]- is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: The compound’s sulfur-containing groups can interact with biological molecules, making it a potential candidate for drug development and biochemical studies. It may be used in the design of enzyme inhibitors or as a probe in studying sulfur-related biochemical pathways.
Industry: In the industrial sector, Benzene, 1,2,4,5-tetrakis[bis(ethylthio)methyl]- can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its ability to undergo various chemical reactions makes it versatile for different applications.
Mechanism of Action
The mechanism of action of Benzene, 1,2,4,5-tetrakis[bis(ethylthio)methyl]- involves its interaction with molecular targets through its sulfur atoms. These interactions can include the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Benzene, 1,2,4,5-tetrakis(ethylthio)-: Similar structure but lacks the bis(methyl) groups.
1,2,4,5-Tetrakis(bromomethyl)benzene: Precursor in the synthesis of Benzene, 1,2,4,5-tetrakis[bis(ethylthio)methyl]-.
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: Different functional groups but similar substitution pattern on the benzene ring.
Uniqueness: Benzene, 1,2,4,5-tetrakis[bis(ethylthio)methyl]- is unique due to the presence of multiple bis(ethylthio)methyl groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
62397-13-1 |
---|---|
Molecular Formula |
C26H46S8 |
Molecular Weight |
615.2 g/mol |
IUPAC Name |
1,2,4,5-tetrakis[bis(ethylsulfanyl)methyl]benzene |
InChI |
InChI=1S/C26H46S8/c1-9-27-23(28-10-2)19-17-21(25(31-13-5)32-14-6)22(26(33-15-7)34-16-8)18-20(19)24(29-11-3)30-12-4/h17-18,23-26H,9-16H2,1-8H3 |
InChI Key |
BCBNEOPUBVPYFV-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C1=CC(=C(C=C1C(SCC)SCC)C(SCC)SCC)C(SCC)SCC)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.